7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core with two methyl groups at positions 7 and 8, and a hydroxyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Another method involves the use of Meldrum’s acid, which facilitates the formation of tetrahydroquinolin-2-one derivatives through a two-step reaction involving enaminones and acylating agents, followed by electrophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 3 can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations that modulate its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl substituents.
3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-2-one: A structurally related compound with a ketone group at position 2.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different substitution pattern.
Uniqueness
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both methyl groups at positions 7 and 8 and a hydroxyl group at position 3. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-5-10(13)6-12-11(9)8(7)2/h3-4,10,12-13H,5-6H2,1-2H3 |
InChI Key |
ZTADJUUCMBCPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(CN2)O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.